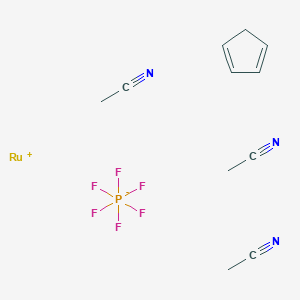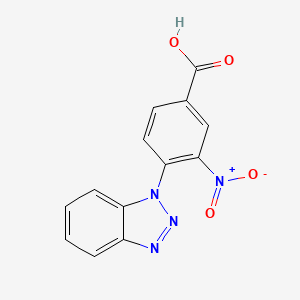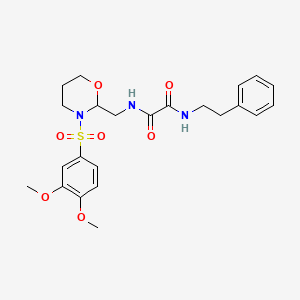![molecular formula C24H19FN4O4S B2769239 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-42-8](/img/no-structure.png)
5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19FN4O4S and its molecular weight is 478.5. The purity is usually 95%.
BenchChem offers high-quality 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prodrug Design in Chemotherapy
This compound can be used in the design of prodrugs for chemotherapy. The presence of a 4-nitrobenzyl group allows for reductively triggered fragmentation, which can be exploited in tumor-directed enzyme-prodrug therapy . Upon enzymatic reduction, the compound can release a cytotoxic agent specifically at the tumor site, minimizing systemic toxicity.
Mitochondrial Imaging in Cancer Cells
The structural features of the compound suggest its utility in developing off-on fluorescent probes for imaging. Such probes can be used to monitor mitochondrial-specific nitroreductase (NTR) activity in living tumor cells . This is crucial for understanding the biological functions of NTR in cancer progression and response to treatment.
Enzyme-Responsive Drug Delivery
Incorporating this compound into drug delivery systems can lead to enzyme-responsive release mechanisms. The nitro group reduction can trigger the release of drugs in response to specific enzymatic activity, which is particularly useful in targeted drug delivery .
Spectroscopic Analysis
The nitrobenzyl moiety within the compound’s structure can be utilized in spectroscopic methods for the determination of various analytes. It can serve as a chromophoric group that undergoes changes upon interaction with specific molecules, aiding in their detection and quantification .
Synthesis of Nucleoside Analogs
The thio component of the compound provides a functional group that can be used in the synthesis of nucleoside analogs, such as thioinosine derivatives. These analogs have applications in antiviral and anticancer therapies .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form the desired tetrahydropyrimidoquinoline intermediate. The thiol group is then introduced using 4-nitrobenzyl chloride, followed by cyclization to form the final product.", "Starting Materials": [ "3-fluoroaniline", "4-nitrobenzaldehyde", "2-chloro-4,6-dimethoxypyrimidine", "4-nitrobenzyl chloride" ], "Reaction": [ "Condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate", "Reduction of the imine intermediate to the corresponding amine", "Reaction of the amine with 2-chloro-4,6-dimethoxypyrimidine to form the tetrahydropyrimidoquinoline intermediate", "Introduction of the thiol group using 4-nitrobenzyl chloride", "Cyclization to form the final product" ] } | |
Numéro CAS |
537043-42-8 |
Formule moléculaire |
C24H19FN4O4S |
Poids moléculaire |
478.5 |
Nom IUPAC |
5-(3-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19FN4O4S/c25-15-4-1-3-14(11-15)19-20-17(5-2-6-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-7-9-16(10-8-13)29(32)33/h1,3-4,7-11,19H,2,5-6,12H2,(H2,26,27,28,31) |
Clé InChI |
BEKPITIPXQVYGZ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)F)C(=O)C1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2769164.png)

![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid](/img/structure/B2769167.png)
![dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2769169.png)

![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)
![2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2769172.png)
![2-chloro-N-[4-(2,4-dimethylphenyl)sulfanylphenyl]acetamide](/img/structure/B2769174.png)
![(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2769176.png)